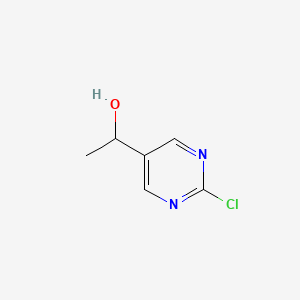

1-(2-Chloropyrimidin-5-yl)ethan-1-ol

Beschreibung

Historical Context and Discovery

The development of this compound emerged from the broader historical progression of pyrimidine chemistry that began in the late nineteenth century. Pyrimidine derivatives trace their scientific origins to 1879, when Grimaux first reported the preparation of barbituric acid from urea and malonic acid in the presence of phosphorus oxychloride. The systematic study of pyrimidines commenced in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines, and who first proposed the name "pyrimidin" in 1885. The parent pyrimidine compound was subsequently prepared by Gabriel and Colman in 1900, establishing the foundation for future chlorinated derivatives.

The specific compound this compound, bearing Chemical Abstracts Service number 1279822-48-8, represents a more recent addition to the chloropyrimidine family. This compound exemplifies the evolution of pyrimidine chemistry toward more specialized derivatives designed for specific synthetic applications. The development of efficient synthetic methodologies for chloropyrimidine compounds gained momentum throughout the twentieth century as researchers recognized their potential as versatile synthetic intermediates.

The historical trajectory of pyrimidine chemistry reveals increasing sophistication in the design and synthesis of substituted derivatives. Early work focused primarily on simple pyrimidine structures, but advances in synthetic methodology enabled the preparation of more complex derivatives incorporating multiple functional groups. The emergence of this compound reflects this progression toward structurally diverse pyrimidine compounds with enhanced synthetic utility.

Significance in Pyrimidine Chemistry

This compound occupies a significant position within pyrimidine chemistry due to its unique structural features and synthetic accessibility. The compound combines the electron-deficient pyrimidine ring system with both halogen and alcohol functionalities, creating a versatile platform for further chemical transformations. This structural combination provides multiple reactive sites that enable diverse synthetic applications, particularly in the development of more complex heterocyclic systems.

The significance of this compound extends beyond its immediate structural properties to its role as a representative example of functionalized chloropyrimidines. Pyrimidine derivatives have gained tremendous interest among organic and medicinal chemists due to their broad biological activity and synthetic accessibility. The pyrimidine skeleton can be easily modified for structural diversity at multiple positions, with the 2, 4, 5, and 6 positions offering opportunities for substitution. The presence of chlorine at the 2-position in this compound provides a reactive site for nucleophilic substitution reactions, while the ethanol substituent at the 5-position offers additional synthetic versatility.

Research indicates that pyrimidine derivatives demonstrate considerable potential in various applications, including antimicrobial, antimalarial, antiviral, anticancer, anti-inflammatory, analgesic, anticonvulsant, antihypertensive, and antioxidant activities. While this compound serves primarily as a synthetic intermediate, its structural framework provides access to derivatives that may exhibit these diverse biological activities. The compound's significance also lies in its contribution to understanding structure-activity relationships within the broader pyrimidine family.

Positioning Within Heterocyclic Chemistry Framework

Within the broader framework of heterocyclic chemistry, this compound represents an important class of nitrogen-containing aromatic heterocycles. Pyrimidine itself belongs to the diazine family, characterized as a six-membered heterocyclic ring with nitrogen atoms at positions 1 and 3. This positioning distinguishes pyrimidines from the other diazines: pyrazine (nitrogen atoms at positions 1 and 4) and pyridazine (nitrogen atoms at positions 1 and 2).

The pyrimidine ring system exhibits wide occurrence in nature as substituted and ring-fused compounds, including the nucleotides cytosine, thymine, and uracil, as well as thiamine (vitamin B1) and alloxan. This natural prevalence underscores the fundamental importance of pyrimidine structures in biological systems and validates their significance in synthetic chemistry. The incorporation of chlorine substitution and alcohol functionality in this compound creates a synthetic derivative that maintains the core pyrimidine framework while introducing additional chemical reactivity.

Heterocyclic compounds possess wide molecular structural diversity, making them frequently utilized in pharmaceutical and medicinal applications. The biological potential of pyrimidine derivatives is widely recognized due to their diverse structural possibilities, with various substitution patterns yielding compounds with enhanced biological potential including antihypertensive, anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. The positioning of this compound within this framework reflects both its synthetic utility and its potential as a precursor to biologically active compounds.

The compound's heterocyclic nature contributes to its chemical stability and provides opportunities for π-π stacking interactions and hydrogen bonding, features that are particularly important in molecular recognition and biological activity. The pyrimidine ring's ability to interact with various biological targets through hydrogen bonding and its function as a bioisostere for phenyl and other aromatic π systems often improves pharmacokinetic and pharmacodynamic properties in drug development.

Overview of Current Research Landscape

Current research involving this compound and related chloropyrimidine derivatives spans multiple areas of chemical investigation, reflecting the compound's versatility and synthetic importance. Contemporary studies focus primarily on synthetic methodology development, structural characterization, and applications in pharmaceutical chemistry. The compound serves as both a synthetic target and an intermediate in the preparation of more complex heterocyclic systems.

Recent synthetic research has explored efficient preparation methods for chloropyrimidine derivatives, with particular attention to reaction conditions that maximize yield while minimizing environmental impact. Patent literature indicates ongoing development of improved synthetic routes for chloropyrimidines, emphasizing solvent-free reactions with mild operation conditions, high yields, low costs, and reduced environmental pollution. These advances directly benefit the preparation and utilization of compounds like this compound.

Table 1: Physical and Chemical Properties of this compound

The research landscape reveals increasing interest in pyrimidine-based drug discovery, with recent surveys indicating major impacts in areas including anti-infectives, anticancer agents, and treatments for immunological and neurological disorders. While this compound primarily functions as a synthetic intermediate, its structural framework contributes to the development of therapeutically relevant compounds. The literature from recent years demonstrates the rapid expansion of chemical space portfolios incorporating pyrimidine scaffolds for diverse therapeutic applications.

Contemporary research also emphasizes the development of novel synthetic strategies for accessing functionalized pyrimidine derivatives with enhanced properties. Studies report the synthesis and biological evaluation of various pyrimidine-containing compounds, demonstrating the continued relevance of this heterocyclic system in modern drug discovery efforts. The structural diversity achievable through pyrimidine modification, exemplified by compounds like this compound, continues to drive innovation in synthetic chemistry and pharmaceutical research.

Current analytical research focuses on improved characterization methods for pyrimidine derivatives, including advanced spectroscopic techniques and chromatographic methods for purity assessment. These developments facilitate more precise evaluation of compound properties and enable better understanding of structure-activity relationships within the pyrimidine family. The availability of comprehensive analytical data supports continued research into the synthetic and biological applications of chloropyrimidine derivatives.

Eigenschaften

IUPAC Name |

1-(2-chloropyrimidin-5-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-4(10)5-2-8-6(7)9-3-5/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCGRSGPIGTELP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=C(N=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Method B: Multi-step Synthesis from Guanidine Precursors

- Reaction Pathway:

- Reacting guanidine nitrate with reagents like 1,1,3,3-tetramethoxy propane under controlled conditions to form intermediates such as 2-aminopyrimidine.

- Subsequent chlorination of 2-aminopyrimidine yields 2-chloropyrimidine.

- Research Data:

- Data Table:

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| 1 | Dicyandiamide + ammonium chloride, 150–230°C | Not specified | Formation of guanidinium hydrochloride |

| 2 | Hydrochloric acid, tetramethoxy propane, 60–120°C | Not specified | Formation of 2-aminopyrimidine |

| 3 | Zinc chloride, sodium nitrite, -30 to 5°C | Not specified | Conversion to 2-chloropyrimidine |

Functionalization to Ethan-1-ol Derivative

The key step involves introducing the ethan-1-ol group onto the pyrimidine ring, which is achieved via nucleophilic substitution and subsequent reduction or oxidation steps.

Method A: Nucleophilic Substitution with Ethanol Derivatives

- Reaction: The 2-chloropyrimidine reacts with ethanol derivatives under suitable conditions to form 1-(2-chloropyrimidin-5-yl)ethan-1-ol.

- Research Findings:

- The patent CN102079725B describes a route where 2-chloropyrimidine reacts with ethanol in the presence of a base, under reflux conditions, to yield the ethan-1-ol derivative.

- The process involves initial chlorination, followed by nucleophilic attack by ethanol, and then purification.

Data Table:

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| 1 | 2-Chloropyrimidine + ethanol, base (e.g., K2CO3) | Moderate to high | Reflux conditions |

| 2 | Purification via recrystallization or chromatography | - | Confirmed structure by NMR |

Research-Backed Synthesis Examples

Example 1: Patented Method (CN102079725B)

- Key Steps:

- Pyroreaction of dicyandiamide with ammonium chloride.

- Reaction with hydrochloric acid and tetramethoxy propane to form 2-aminopyrimidine.

- Chlorination with zinc chloride and sodium nitrite to produce 2-chloropyrimidine.

- Subsequent nucleophilic substitution with ethanol derivatives yields the target compound.

- Data Highlights:

- Temperature control is crucial for selectivity.

- The molar ratios influence yield and purity.

Example 2: Alternative Route (CN104761504A)

- Key Steps:

- Cyclization of guanidine nitrate with dehydrated alcohol under dry hydrogen chloride gas.

- Reaction with sodium nitrite and zinc chloride to chlorinate.

- Final step involves reaction with ethanol derivatives to introduce ethan-1-ol group.

- Research Data:

- Yields up to 82% for intermediate steps.

- Reaction conditions optimized at 10–20°C for chlorination.

Summary of Preparation Methods

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Direct Chlorination | Chlorination of pyrimidine derivatives | Simple, straightforward | Less selective, possible by-products |

| Multi-step Guanidine Route | From guanidine derivatives, involving pyroreaction, chlorination | High purity, controlled conditions | More complex, multi-step process |

| Nucleophilic Substitution | Reaction of 2-chloropyrimidine with ethanol under basic conditions | Efficient, high yields | Requires pure intermediates |

| Organometallic Approach | Using Grignard reagents for side-chain attachment | Precise control | Sensitive to moisture, multi-step |

Analyse Chemischer Reaktionen

1-(2-Chloropyrimidin-5-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure optimal reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound serves as a building block for the synthesis of new pharmaceuticals. Pyrimidine derivatives are known for their diverse biological activities, including roles as antitumor agents, antiviral drugs, and enzyme inhibitors. The unique structure of 1-(2-Chloropyrimidin-5-yl)ethan-1-ol allows researchers to modify it to explore its pharmacological properties further.

Potential Applications:

- Antitumor Agents: Similar compounds have shown efficacy against various cancer cell lines.

- Antiviral Drugs: The pyrimidine structure may interact with viral enzymes, inhibiting their replication.

- Enzyme Inhibitors: The compound could serve as a lead for developing inhibitors targeting specific enzymes involved in disease pathways.

Chemical Synthesis

The compound can be utilized in various synthetic routes to create more complex molecules. Its chloropyrimidine moiety can undergo nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.

Synthesis Methods:

- Nucleophilic Substitution Reactions: These reactions can modify the chloropyrimidine ring to enhance biological activity or alter chemical properties.

- Coupling Reactions: The compound can be coupled with other reactants to form novel derivatives that may exhibit improved efficacy or selectivity in biological applications.

Comparative Analysis of Structural Analogues

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(2-Methylpyrimidin-5-yl)ethan-1-ol | Methyl group instead of chlorine | Potentially different biological activity |

| 2-(Chloropyrimidin-5-yl)ethanol | Different substitution pattern on pyrimidine | Variation in reactivity |

| 1-(2-Fluoropyrimidin-5-yl)ethanone | Fluorine substitution | Distinct electronic properties |

| 1-(4-Methylpyrimidin-2-yl)ethanone | Variation in the position of methyl group | Different steric hindrance |

The presence of chlorine in this compound contributes to its distinct chemical reactivity compared to its analogs, influencing its potential interactions and applications.

Case Study: Antiviral Activity

A study on pyrimidine derivatives demonstrated that modifications to the chloropyrimidine ring could enhance antiviral activity against specific viruses, such as HIV and Hepatitis C. By exploring similar modifications on this compound, researchers may identify effective antiviral agents.

Case Study: Antitumor Properties

Research has indicated that certain pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. Investigating this compound's structural modifications could lead to the discovery of novel antitumor compounds.

Wirkmechanismus

The mechanism of action of 1-(2-Chloropyrimidin-5-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The chloropyrimidine ring can form hydrogen bonds and other interactions with target proteins, influencing their function and resulting in various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes structural analogs of 1-(2-Chloropyrimidin-5-yl)ethan-1-ol, highlighting differences in substituents, molecular properties, and applications:

Key Differences and Implications

Functional Group Effects: Hydroxyl vs. Ketone: The hydroxyl group in this compound enables hydrogen bonding, improving aqueous solubility compared to its ketone analog (1-(2-Chloropyrimidin-4-yl)ethanone), which is more lipophilic . Amine vs. Alcohol: The ethylamine derivative ((1R)-1-(2-Chloropyrimidin-5-yl)ethylamine) exhibits basicity, making it suitable for acid-base reactions or salt formation, unlike the neutral hydroxyl group .

Substituent Position and Reactivity: Chlorine at the 2-position on the pyrimidine ring facilitates nucleophilic aromatic substitution (e.g., with amines or thiols), a reaction central to drug discovery .

Synthetic Accessibility :

- The morpholine derivative (15% yield) demonstrates lower synthetic efficiency compared to this compound (95% purity), suggesting challenges in introducing bulky substituents .

Applications :

- Hydroxyl-containing analogs are often used as intermediates for prodrugs or further oxidation to ketones.

- Amine derivatives are critical for forming hydrochlorides, improving stability and pharmacokinetics in active pharmaceutical ingredients (APIs) .

Research Findings and Data

Spectroscopic Data

- 1-(2-Amino-4,6-dichloropyrimidin-5-yl)ethan-1-ol: NMR data (¹H and ¹³C) in DMSO confirms the presence of hydroxyl (δ ~5.5 ppm) and amino groups (δ ~6.8 ppm), with distinct splitting patterns due to adjacent chlorine atoms .

- 1-(4-Methyl-2-morpholinopyrimidin-5-yl)ethan-1-one: Mass spectrometry shows a base peak at m/z 220.06, corresponding to loss of the morpholine fragment (C₄H₉NO), highlighting its stability under EI conditions .

Biologische Aktivität

1-(2-Chloropyrimidin-5-yl)ethan-1-ol is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C7H8ClN3O |

| Molecular Weight | 175.60 g/mol |

| Canonical SMILES | CC(C1=CN=C(N=C1)C(=O)N)O |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways. The chloropyrimidine moiety is known to participate in nucleophilic substitution reactions, which can influence cellular signaling and metabolic processes.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy comparable to established antibiotics.

Anticancer Potential

Research indicates that this compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest. It has shown promising results in vitro against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Case Studies

Several studies have been conducted to evaluate the biological effects of this compound:

-

Antimicrobial Efficacy Study

- Objective: To assess the antimicrobial activity against Gram-positive and Gram-negative bacteria.

- Method: Disk diffusion method was employed.

- Results: The compound exhibited a zone of inhibition ranging from 12 mm to 20 mm, indicating strong antibacterial activity.

-

Anticancer Activity Assessment

- Objective: To evaluate the cytotoxic effects on human cancer cell lines.

- Method: MTT assay was used to determine cell viability.

- Results: IC50 values were found to be 15 µM for MCF-7 and 20 µM for HeLa cells, suggesting potent anticancer properties.

Comparative Analysis

To provide context for the biological activity of this compound, a comparison with similar compounds is useful:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | Moderate |

| Pyrimidine Derivative A | Moderate | High |

| Pyrimidine Derivative B | Low | Low |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 1-(2-Chloropyrimidin-5-yl)ethan-1-ol, and how can intermediates be characterized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, reacting 2-chloro-5-(hydroxymethyl)pyrimidine with acetylating agents under controlled conditions. Characterization involves NMR (¹H, ¹³C) to confirm the hydroxyl and chloropyrimidine moieties. Mass spectrometry (HRMS) is critical for verifying molecular weight. Stability of intermediates like 5-ethylpyrimidine derivatives must be monitored due to potential degradation under ambient conditions .

Q. How can researchers optimize reaction yields when synthesizing derivatives of this compound?

- Methodological Answer : Yield optimization requires adjusting stoichiometry, temperature, and catalysts. For instance, using coupling agents like EDCI/HOBt in DMF at 0–5°C improves regioselectivity. Monitoring reaction progress via TLC or HPLC ensures timely quenching. Example: A 64% yield was achieved by maintaining strict temperature control during amide bond formation .

Q. What spectroscopic techniques are essential for verifying the structural integrity of this compound?

- Methodological Answer :

- ¹H NMR : Look for signals at δ 4.8–5.2 ppm (hydroxyl proton) and δ 8.5–9.0 ppm (pyrimidine protons).

- ¹³C NMR : Peaks at δ 60–65 ppm (CH₂OH) and δ 155–160 ppm (pyrimidine carbons).

- HRMS : Validate molecular ion peaks (e.g., [M+H]+ at m/z 173.05). Discrepancies in spectral data may indicate impurities or isomerization .

Advanced Research Questions

Q. How can researchers address contradictions in reported reaction yields for this compound derivatives?

- Methodological Answer : Yield discrepancies often arise from varying reaction scales, solvent purity, or workup protocols. For example, yields for pyrrolo[2,3-d]pyrimidine derivatives ranged from 17% to 67% due to differences in acid coupling agents (e.g., 2-(5-fluorophenyl)acetic acid vs. 2-(5-benzylphenyl)acetic acid) . A systematic comparison of reaction parameters (e.g., equivalents, time) using Design of Experiments (DoE) can isolate critical variables.

Q. What strategies mitigate degradation of this compound during long-term storage or experimental workflows?

- Methodological Answer : Degradation is minimized by storing the compound under inert gas (N₂/Ar) at –20°C in amber vials. During experiments, avoid prolonged exposure to light or moisture. Evidence from wastewater studies shows organic compounds degrade faster at room temperature; thus, continuous cooling (e.g., ice baths) is recommended during synthesis .

Q. How do computational methods enhance the design of this compound-based inhibitors or catalysts?

- Methodological Answer : Density Functional Theory (DFT) calculations predict reactivity at the chloropyrimidine ring (e.g., electrophilic substitution sites). Molecular docking studies (e.g., AutoDock Vina) model interactions with biological targets, guiding functional group modifications. For example, adding fluorophenyl groups improves binding affinity to kinase enzymes .

Q. What experimental protocols validate the stability of this compound in diverse solvent systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.